K1 peptide

Description

Properties

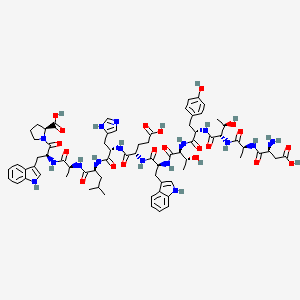

Molecular Formula |

C71H92N16O20 |

|---|---|

Molecular Weight |

1489.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C71H92N16O20/c1-34(2)24-50(64(99)78-35(3)60(95)84-54(70(105)87-23-11-16-55(87)71(106)107)27-41-31-75-48-15-10-8-13-45(41)48)80-66(101)53(28-42-32-73-33-76-42)81-63(98)49(21-22-56(91)92)79-65(100)52(26-40-30-74-47-14-9-7-12-44(40)47)83-69(104)59(38(6)89)86-67(102)51(25-39-17-19-43(90)20-18-39)82-68(103)58(37(5)88)85-61(96)36(4)77-62(97)46(72)29-57(93)94/h7-10,12-15,17-20,30-38,46,49-55,58-59,74-75,88-90H,11,16,21-29,72H2,1-6H3,(H,73,76)(H,77,97)(H,78,99)(H,79,100)(H,80,101)(H,81,98)(H,82,103)(H,83,104)(H,84,95)(H,85,96)(H,86,102)(H,91,92)(H,93,94)(H,106,107)/t35-,36-,37+,38+,46-,49-,50-,51-,52-,53-,54-,55-,58-,59-/m0/s1 |

InChI Key |

ZJGSEEOYPDPKOH-CEEOHFLXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N7CCC[C@H]7C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

K1 peptide fragment of plasminogen function

An In-depth Technical Guide on the Function of Plasminogen Kringle Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasminogen is a single-chain glycoprotein zymogen found in plasma and extracellular fluids.[1] It is the precursor to the serine protease plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[2][3] The plasminogen molecule is organized into several distinct domains: an N-terminal peptide, five homologous triple-loop structures known as kringle domains (K1 to K5), and a C-terminal serine protease domain.[2][4]

Proteolytic cleavage of plasminogen can generate various fragments, notably angiostatins, which are potent endogenous inhibitors of angiogenesis—the formation of new blood vessels from pre-existing ones.[5][6] These fragments, which include combinations of the kringle domains, have garnered significant interest in cancer research and drug development due to their ability to suppress tumor growth by choking off its blood supply.[7][8] This guide focuses on the function of the Kringle 1 (K1) domain and its related, functionally significant fragments such as K1-3 and K1-5, detailing their anti-angiogenic mechanisms, signaling pathways, and the experimental protocols used for their characterization.

Core Function: Anti-Angiogenesis

The primary and most studied function of plasminogen kringle fragments, including those containing the K1 domain, is the inhibition of angiogenesis. This is achieved through a multi-faceted attack on endothelial cells, the primary cells lining blood vessels. Smaller fragments of angiostatin exhibit varying effects on endothelial cell growth; for instance, the K1 domain alone possesses over 50% of the inhibitory activity of angiostatin (K1-4), whereas the K4 domain is largely ineffective.[5][9] The anti-angiogenic activity is primarily mediated through three key mechanisms:

-

Inhibition of Endothelial Cell Proliferation: Kringle fragments are potent cytostatic agents for endothelial cells. Fragments such as K1-3 and K1-5 have been shown to specifically inhibit the proliferation of endothelial cells, a critical step in the formation of new blood vessels.[5][10] The K1 side of the angiostatin molecule is believed to be the primary driver of this anti-proliferative effect.[11]

-

Inhibition of Endothelial Cell Migration: Angiogenesis requires endothelial cells to migrate into the surrounding tissue to form new vascular tubes. The K2-K3 side of angiostatin is thought to be principally responsible for inhibiting this migratory process.[11] Kringle 5 (K5) has also been demonstrated to be a powerful inhibitor of endothelial cell migration.[12]

-

Induction of Endothelial Cell Apoptosis: Beyond halting proliferation and migration, certain kringle fragments can actively induce programmed cell death (apoptosis) in endothelial cells. Kringle 5, often studied in conjunction with K1-4 as the K1-5 fragment, is a known inducer of apoptosis in proliferating endothelial cells.[13][14] This apoptotic induction is a key mechanism for the regression of newly formed blood vessels.[5]

Quantitative Analysis of Kringle Fragment Activity

The biological activity of various plasminogen kringle fragments has been quantified in numerous studies. The following table summarizes key quantitative data, providing a comparative look at their potency.

| Fragment | Assay | Target/Cell Line | Metric | Value | Reference |

| K1-5 | Endothelial Cell Proliferation | Capillary Endothelial Cells | IC50 | ~50 pM | [5][9] |

| K1-3 | Binding Affinity | Fibrin Fragment DD | Kd | 0.02 µM | [15][16] |

| K5 | Binding Affinity | Fibrin Fragment DD | Kd | 0.054 µM | [15][16] |

| K5 (radiolabeled) | Endothelial Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | IC50 | 0.2 nM | [13] |

| K1-3 | General Biological Activity | Endothelial Cells | Specific Activity | 5.5 x 105 IU/mg | [11] |

Molecular Mechanisms and Signaling Pathways

The anti-angiogenic effects of K1 and related fragments are mediated by their interaction with cell surface receptors and the subsequent activation or inhibition of intracellular signaling cascades.

Receptor Interactions

Several cell surface proteins have been identified as receptors or binding partners for plasminogen kringle fragments on endothelial cells:

-

Integrin αvβ3: This integrin is a known receptor for angiostatin molecules. Enhanced interaction with integrin αvβ3 has been linked to the increased anti-angiogenic activity of mutated K1-5 fragments.[7][17][18]

-

ATP Synthase: Cell surface ATP synthase has been implicated as a receptor for angiostatin.[10]

-

Glucose-Regulated Protein 78 (GRP78): Kringle 5 induces apoptosis in endothelial and tumor cells through its interaction with surface-expressed GRP78.[13][19]

-

Low-Density Lipoprotein Receptor-related Protein 1 (LRP1): LRP1 is required for rK5-induced apoptosis in brain microvascular endothelial cells, likely by mediating the internalization of GRP78.[19]

-

Fas: The Fas receptor (a death receptor) is involved in the anti-angiogenic action of angiostatin molecules like K1-3.[10]

Signaling Pathways

Upon receptor binding, Kringle fragments modulate key signaling pathways that control cell survival, proliferation, and death.

-

p53, FasL, and AKT Pathway: Angiostatin fragments K1-3, K1-4, and K1-4.5 have been shown to increase the expression of the tumor suppressor protein p53 and its downstream targets.[10] This leads to an enhancement of Fas Ligand (FasL)-mediated signaling, promoting apoptosis, and a concurrent decrease in the activation of the pro-survival kinase AKT.[10]

-

GRP78/LRP1-Mediated Apoptosis: Kringle 5 (K5) binds to GRP78 on the surface of endothelial cells. This interaction, which requires the scavenger receptor LRP1 for internalization, leads to the activation of the p38 MAP kinase pathway, ultimately resulting in apoptosis.[19]

-

Dual Autophagy and Apoptosis Pathway: K5 treatment can also trigger a dual response in endothelial cells. It upregulates Beclin 1, initiating autophagy, which acts as a survival mechanism.[14] However, prolonged exposure to K5 overcomes this response, leading to mitochondrial membrane depolarization and caspase-mediated apoptosis.[14] Interfering with the autophagic response can therefore enhance the pro-apoptotic effects of K5.[14]

Detailed Experimental Protocols

Characterizing the function of plasminogen kringle fragments involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Endothelial Cell Proliferation Assay

This assay measures the ability of a kringle fragment to inhibit the growth of endothelial cells.

Methodology:

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs, HMVECs) in complete medium (e.g., DMEM with 10% FBS) supplemented with pro-angiogenic growth factors like bFGF or VEGF.

-

Seeding: Seed the cells in 96-well plates at a density of 1x104 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with a low-serum medium (e.g., 0.1% BSA) containing various concentrations of the purified kringle fragment (e.g., K1-3, K1-5). Include a positive control (e.g., known inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification: Assess cell proliferation using a standard method such as:

-

MTT Assay: Add MTT reagent to each well, incubate for 4 hours, then add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

-

BrdU Assay: Add BrdU to label proliferating cells, followed by fixation, addition of anti-BrdU antibody, and a colorimetric substrate. Read absorbance.

-

-

Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Protocol 2: In Vitro Endothelial Cell Migration (Boyden Chamber) Assay

This assay assesses the effect of kringle fragments on the directional migration of endothelial cells.

Methodology:

-

Chamber Preparation: Use a Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size) separating the upper and lower wells. Coat the underside of the membrane with an extracellular matrix protein like fibronectin or collagen to promote adhesion.

-

Chemoattractant: Fill the lower chamber with a low-serum medium containing a chemoattractant (e.g., VEGF or bFGF).

-

Cell Preparation: Harvest endothelial cells and resuspend them in a low-serum medium.

-

Treatment: Add various concentrations of the kringle fragment to the cell suspension.

-

Seeding: Add the cell suspension to the upper chamber of the Boyden apparatus.

-

Incubation: Incubate for 4-6 hours at 37°C to allow cells to migrate through the membrane toward the chemoattractant.

-

Quantification:

-

Analysis: Express the results as the number of migrated cells per field or as a percentage of the control group.

Protocol 3: In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of systemically or locally delivered kringle fragments on the formation of new blood vessels in a murine model.[21]

Methodology:

-

Matrigel Preparation: Thaw liquid Matrigel on ice and mix it with a pro-angiogenic factor such as VEGF or bFGF. For sustained release, the kringle fragment or a vector encoding it can also be mixed into the Matrigel.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of syngeneic mice (e.g., C3H).[21] The Matrigel will solidify into a plug.

-

Treatment Administration: If not included in the plug, administer the treatment systemically. For example, via intravenous injection of an adenoviral vector expressing the kringle fragment (e.g., 5x109 pfu per animal).[21]

-

Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.

-

Plug Excision: Euthanize the mice and surgically remove the Matrigel plugs.

-

Histological Analysis:

-

Quantification: Quantify the microvessel density by counting the number of CD31-positive vessels per high-power field (e.g., 100x magnification).[21]

-

Analysis: Compare the microvessel density between treatment groups and the control group to determine the extent of angiogenesis inhibition.

Conclusion

The K1 fragment of plasminogen, both alone and as part of larger fragments like K1-3 and K1-5, is a potent endogenous inhibitor of angiogenesis. Its function is characterized by the inhibition of endothelial cell proliferation and migration, and the induction of apoptosis. These effects are mediated through specific interactions with cell surface receptors and the modulation of critical intracellular signaling pathways involving p53, AKT, and MAP kinases. The robust anti-angiogenic and anti-tumor effects demonstrated in preclinical models underscore the therapeutic potential of these fragments.[5][21] For researchers and drug development professionals, a thorough understanding of these mechanisms and the experimental protocols used to validate them is essential for harnessing the anti-cancer properties of plasminogen kringle domains.

References

- 1. mdpi.com [mdpi.com]

- 2. The Llinás group - Research - Human Plasminogen Kringle 1 [chem.cmu.edu]

- 3. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 4. Kringle domain - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. Inhibition of angiogenesis and tumor progression by hydrodynamic cotransfection of angiostatin K1-3, endostatin, and saxatilin genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of angiogenesis and tumor growth by the inhibitor K1–5 generated by plasmin-mediated proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-angiogenesis mediated by angiostatin K1-3, K1-4 and K1-4.5. Involvement of p53, FasL, AKT and mRNA deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. High efficacy and minimal peptide required for the anti-angiogenic and anti-hepatocarcinoma activities of plasminogen K5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Kringle 5 of human plasminogen, an angiogenesis inhibitor, induces both autophagy and apoptotic death in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 16. Plasminogen fragments K 1-3 and K 5 bind to different sites in fibrin fragment DD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mutation of human plasminogen kringle 1-5 enhances anti-angiogenic action via increased interaction with integrin alpha(v)beta(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 19. Plasminogen Kringle 5 Induces Apoptosis of Brain Microvessel Endothelial Cells: Sensitization by Radiation and Requirement for GRP78 and LRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Plasminogen fragment K1–5 improves survival in a murine hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of K1 Anti-Angiogenic Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the K1 anti-angiogenic peptide and its derivatives, such as K1-5. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, signaling pathways, and cellular effects of these potent inhibitors of angiogenesis.

Introduction to K1 Anti-Angiogenic Peptides

The K1 anti-angiogenic peptide is a member of the kringle domain family, which are highly conserved protein motifs found in various plasma proteins, including plasminogen. Angiostatin, a proteolytic fragment of plasminogen containing the first four kringle domains (K1-4), was one of the first endogenous angiogenesis inhibitors to be discovered. Subsequent research has revealed that individual kringle domains and combinations thereof, such as K1-5, possess significant anti-angiogenic properties. These peptides have garnered considerable interest in cancer research and other angiogenesis-dependent diseases due to their high specificity for endothelial cells and their potent inhibitory effects on neovascularization.

Mechanism of Action

The anti-angiogenic activity of K1-containing peptides is multifaceted, involving specific binding to cell surface receptors on endothelial cells, which in turn triggers intracellular signaling cascades that lead to the inhibition of cell proliferation, migration, and ultimately, the induction of apoptosis.

Receptor Binding and Specificity

The primary molecular target for the K1-5 peptide on the surface of endothelial cells is ATP synthase . This interaction is highly specific and is a critical initiating step in its anti-angiogenic mechanism. Other angiostatin variants, such as K1-3 and K1-4, have also been shown to interact with a broader range of receptors, including Fas (CD95) and integrin αvβ3 , in addition to ATP synthase[1]. This multi-receptor engagement may contribute to the nuanced anti-angiogenic profiles of different K1-containing peptides. The binding of these peptides to their receptors is a key determinant of their selective action against proliferating endothelial cells, with minimal effects on non-endothelial cell types[2].

Downstream Signaling Pathways

Upon binding to its receptor, the K1 peptide initiates a cascade of intracellular signaling events that culminate in the inhibition of angiogenesis.

The interaction of K1-5 with endothelial cell surface ATP synthase triggers a well-defined apoptotic pathway. This process is mediated by the sequential activation of caspases, key proteases in the apoptotic machinery. The signaling cascade proceeds through the activation of caspase-8 , an initiator caspase typically associated with the extrinsic apoptotic pathway, followed by the activation of caspase-9 , the primary initiator caspase of the intrinsic (mitochondrial) pathway. Both of these initiator caspases then converge to activate the executioner caspase-3 , which is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Angiostatin fragments containing the K1 domain, such as K1-3 and K1-4, employ a broader range of signaling pathways to exert their anti-angiogenic effects. These pathways often converge on the regulation of cell survival and apoptosis. Key signaling events include:

-

Upregulation of p53: These peptides increase the expression of the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis[1].

-

Enhancement of FasL-mediated Signaling: By interacting with the Fas receptor, these peptides can potentiate the Fas-Fas Ligand (FasL) apoptotic pathway, a major extrinsic cell death signaling route[1][3].

-

Inhibition of AKT Activation: The pro-survival AKT signaling pathway is downregulated by these angiostatin variants, thereby shifting the cellular balance towards apoptosis[1].

-

Activation of Focal Adhesion Kinase (FAK): Angiostatin has been shown to induce the activation of FAK, a key regulator of cell adhesion and migration, which may contribute to the inhibition of endothelial cell motility[4].

Quantitative Data Summary

The following table summarizes the key quantitative data related to the anti-angiogenic activity of K1-containing peptides.

| Peptide | Assay | Target/Cell Line | Result | Reference |

| K1-5 | Endothelial Cell Proliferation | Bovine Capillary Endothelial (BCE) Cells | IC50 ≈ 50 pM | [2] |

| K1-5 | In vivo Tumor Growth Inhibition | T241 fibrosarcoma in C57BL6/J mice | 2.5 mg/kg/day | [2] |

| Angiostatin (K1-4) | Endothelial Cell Proliferation | BCE Cells | No significant inhibition at 1 nM | [2] |

| K5 | Endothelial Cell Proliferation | BCE Cells | < 50% inhibition at 1 nM | [2] |

| Angiostatin + K5 | Endothelial Cell Proliferation | BCE Cells | > 95% inhibition at 1 nM each | [2] |

| K1-5 | In vivo Angiogenesis Inhibition (CAM Assay) | Chicken Chorioallantoic Membrane | Dose-dependent inhibition (5-25 µ g/disk ) | [2] |

| Arresten-derived peptide (Ars) | Apoptosis Induction | HUVECs | 46.2% apoptosis at 40 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic activity of K1 peptides.

Endothelial Cell Proliferation Assay

This assay measures the ability of a peptide to inhibit the proliferation of endothelial cells in response to a growth factor stimulus.

-

Cell Line: Bovine Capillary Endothelial (BCE) cells or Human Umbilical Vein Endothelial Cells (HUVECs).

-

Materials:

-

DMEM with 10% heat-inactivated bovine calf serum.

-

Recombinant human basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF).

-

This compound stock solution.

-

96-well cell culture plates.

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT).

-

-

Procedure:

-

Seed BCE cells or HUVECs in 96-well plates at a density of 2 x 103 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with low-serum medium (e.g., 0.5% FBS) and starve the cells for 24 hours.

-

Add fresh low-serum medium containing a pro-angiogenic stimulus (e.g., 1 ng/mL bFGF or 30 ng/mL VEGF-A).

-

Immediately add the this compound at various concentrations to the wells. Include a vehicle control (e.g., PBS).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition of cell proliferation relative to the control and determine the IC50 value.

-

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the effect of a peptide on the chemotactic migration of endothelial cells.

-

Cell Line: HUVECs.

-

Materials:

-

Transwell inserts with 8 µm pore size polycarbonate membranes.

-

24-well plates.

-

Endothelial cell basal medium (EBM) with 0.1% BSA.

-

Chemoattractant (e.g., VEGF or bFGF).

-

This compound.

-

Calcein-AM or crystal violet for cell staining.

-

-

Procedure:

-

Pre-coat the underside of the Transwell inserts with fibronectin or collagen.

-

Starve HUVECs in EBM with 0.1% BSA for 4-6 hours.

-

Add EBM containing the chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of the 24-well plate.

-

Resuspend the starved HUVECs in EBM with 0.1% BSA, with or without the this compound at various concentrations.

-

Add 1 x 105 cells to the upper chamber of each Transwell insert.

-

Incubate for 4-6 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet, or pre-label cells with Calcein-AM for fluorescent quantification.

-

Count the migrated cells in several random fields under a microscope or quantify the fluorescence.

-

Tube Formation Assay

This assay evaluates the ability of a peptide to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

-

Cell Line: HUVECs.

-

Materials:

-

Basement membrane extract (BME), such as Matrigel.

-

96-well plates.

-

EBM with low serum (e.g., 0.2% FBS).

-

This compound.

-

Calcein-AM for visualization.

-

-

Procedure:

-

Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Harvest HUVECs and resuspend them in EBM with low serum at a density of 2 x 104 cells per 100 µL.

-

Add the this compound at various concentrations to the cell suspension.

-

Seed 100 µL of the cell suspension onto the solidified BME.

-

Incubate for 6-18 hours at 37°C.

-

Visualize the tube formation using a phase-contrast microscope. For quantification, stain the cells with Calcein-AM and capture fluorescent images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Line: HUVECs.

-

Materials:

-

TUNEL assay kit (e.g., with FITC-dUTP).

-

4% paraformaldehyde in PBS.

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

-

Fluorescence microscope or flow cytometer.

-

-

Procedure (for adherent cells):

-

Culture HUVECs on coverslips and treat with the this compound for the desired time.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells for 20 minutes at room temperature.

-

Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

-

Quantify the percentage of TUNEL-positive cells.

-

In Vivo Corneal Neovascularization Assay

This assay assesses the anti-angiogenic activity of a peptide in a living animal model.

-

Animal Model: C57BL/6J mice.

-

Materials:

-

Slow-release pellets containing a pro-angiogenic factor (e.g., bFGF or VEGF).

-

This compound for systemic or topical administration.

-

Surgical microscope and instruments.

-

Slit lamp microscope for observation and quantification.

-

-

Procedure:

-

Anesthetize the mice.

-

Create a small pocket in the center of the cornea using a surgical knife.

-

Implant a slow-release pellet containing the pro-angiogenic factor into the corneal pocket.

-

Administer the this compound systemically (e.g., via subcutaneous injection) or topically as eye drops. Include a control group receiving vehicle only.

-

Observe the eyes daily using a slit lamp microscope.

-

On day 5-7 post-implantation, quantify the neovascularization by measuring the length and clock hours of the new blood vessels growing from the limbus towards the pellet.

-

Calculate the area of neovascularization.

-

Conclusion and Future Directions

The K1 anti-angiogenic peptide and its derivatives represent a promising class of therapeutic agents for the treatment of cancer and other diseases characterized by excessive angiogenesis. Their mechanism of action is well-defined, involving specific interactions with endothelial cell surface receptors and the subsequent activation of apoptotic signaling pathways. The high specificity and potency of these peptides make them attractive candidates for further drug development.

Future research in this area should focus on:

-

Optimizing peptide design: Engineering novel K1-based peptides with enhanced stability, bioavailability, and anti-angiogenic efficacy.

-

Combination therapies: Investigating the synergistic effects of K1 peptides with conventional chemotherapy, radiation therapy, and other anti-angiogenic agents.

-

Elucidating further mechanistic details: Exploring the full spectrum of signaling pathways modulated by different K1-containing peptides to identify new therapeutic targets.

-

Clinical translation: Conducting well-designed clinical trials to evaluate the safety and efficacy of K1 peptides in human patients.

By continuing to unravel the intricate molecular mechanisms of K1 anti-angiogenic peptides, the scientific community can pave the way for the development of novel and effective therapies for a wide range of angiogenesis-dependent diseases.

References

- 1. Anti-angiogenesis mediated by angiostatin K1-3, K1-4 and K1-4.5. Involvement of p53, FasL, AKT and mRNA deregulation [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of angiogenesis and tumor growth by the inhibitor K1–5 generated by plasmin-mediated proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Angiostatin induces endothelial cell apoptosis and activation of focal adhesion kinase independently of the integrin-binding motif RGD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An arresten-derived anti-angiogenic peptide triggers apoptotic cell death in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The K1 Kringle Domain: A Potent Endogenous Regulator of Tumor Growth and Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The kringle domain, a unique protein motif characterized by a triple-loop structure stabilized by three disulfide bridges, is a key player in regulating critical physiological and pathological processes, including blood coagulation and fibrinolysis.[1] Emerging evidence has highlighted the profound role of specific kringle domains, particularly the Kringle 1 (K1) domain derived from plasminogen, as a potent endogenous inhibitor of angiogenesis and tumor progression. Fragments of plasminogen, collectively known as angiostatins, which contain the K1 domain (e.g., K1-3), exhibit significant tumor-suppressive activity.[2] This activity is primarily mediated through the inhibition of endothelial cell proliferation and migration and the induction of apoptosis, thereby targeting the tumor's essential blood supply.[3][4] This whitepaper provides a comprehensive technical overview of the K1 kringle domain's role in tumor suppression, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its function.

Introduction to Kringle Domains

Kringle domains are autonomous structural units of approximately 80 amino acids that fold into large loops stabilized by three conserved disulfide linkages.[1] Their name is derived from their resemblance to a Scandinavian pastry.[1] These domains are found in a variety of plasma proteins, including plasminogen, prothrombin, hepatocyte growth factor (HGF), and tissue-type plasminogen activator (t-PA).[1] Functionally, kringle domains are crucial for mediating protein-protein and protein-phospholipid interactions, which in turn regulate proteolytic activities and cellular signaling pathways.[1] The anti-tumor activity of angiostatin, an internal fragment of plasminogen, has been localized to its first three kringle domains (K1-3), underscoring the therapeutic potential of these structures.[2][5]

The Anti-Tumor Activity of the K1 Domain

The primary mechanism by which the K1 domain and its containing fragments (e.g., angiostatin K1-3) exert their tumor-suppressive effects is through the potent inhibition of angiogenesis. This anti-angiogenic activity has been demonstrated across a range of preclinical cancer models.

The efficacy of K1-containing fragments has been quantified in various murine tumor models. The data consistently show significant inhibition of both primary tumor growth and metastatic progression.

| Treatment Agent | Cancer Model | Dosage | Route | Key Results | Citation |

| Angiostatin K1-3 (recombinant protein) | B16-BL6 Melanoma (Metastasis) | 30 nmol/kg/day | - | >80% inhibition of lung metastases | [2] |

| pFLAG-AngioK1/3 (gene therapy) | B16BL6 Melanoma | Single injection | Hydrodynamic | 46% reduction in tumor growth | [6] |

| pFLAG-AngioK1/3 + pFLAG-Endo (gene therapy) | B16BL6 Melanoma | Single injection | Hydrodynamic | 75% reduction in tumor growth; 80% inhibition of metastasis | [6] |

| AngioK1/3 + Endo + Saxatilin (gene therapy) | B16BL6 Melanoma | Single injection | Hydrodynamic | 89% reduction in tumor growth; 90% inhibition of metastasis | [7] |

| TK1-2 (t-PA Kringles 1-2) | A-549 Lung Cancer | 30 mg/kg/day | i.p. | 85.3% suppression of tumor growth | [8] |

| TK1-2 (t-PA Kringles 1-2) | DLD-1 Colon Cancer | 30 mg/kg/day | i.p. | 52.4% suppression of tumor growth | [8] |

| TK1-2 (t-PA Kringles 1-2) | HCT-116 Colon Cancer | 30 mg/kg/day | i.p. | 62.5% suppression of tumor growth | [8] |

| TK1-2 (E. coli-derived) | PC14 Lung Cancer | 10 mg/kg/day | i.p. | 85.2% suppression of tumor growth | [9] |

| Plasminogen Kringle 5 (K5) | Lewis Lung Carcinoma | 10 mg/kg | - | Significant inhibition of primary tumor growth | [10] |

Molecular Mechanisms of K1 Domain Action

The tumor-suppressive effects of the K1 domain are underpinned by its ability to modulate multiple signaling pathways within endothelial cells, leading to cell cycle arrest, inhibition of migration, and induction of apoptosis.

Angiostatin fragments containing the K1 domain (K1-3, K1-4, K1-4.5) have been shown to mediate their anti-angiogenic effects by interacting with multiple cell surface receptors, including ATP synthase, integrin α(v)β3, and Fas.[3] This interaction triggers a downstream signaling cascade characterized by the upregulation of the tumor suppressor protein p53 and its effector, Fas ligand (FasL), while simultaneously decreasing the activation of the pro-survival kinase AKT.[3] The convergence of these pathways ultimately inhibits the key processes of angiogenesis.

A key component of the K1 domain's anti-tumor effect is the direct induction of apoptosis in proliferating endothelial cells. Treatment with K1-containing fragments leads to an increased apoptotic fraction of cells within the tumor tissue.[8] This is mechanistically linked to the upregulation of the Fas/FasL system, a critical extrinsic pathway for programmed cell death.[3] The inhibition of survival signals, such as those mediated by AKT, further sensitizes endothelial cells to apoptotic stimuli.

Key Experimental Protocols

The characterization of the K1 kringle domain's function relies on a suite of standardized molecular biology, cell biology, and in vivo experimental procedures.

The generation of pure, active K1-containing protein fragments is the foundational step for all functional assays. Escherichia coli and Pichia pastoris are commonly used expression systems.

-

Cloning: The cDNA sequence corresponding to the desired kringle domain(s) (e.g., K1-3 of human plasminogen) is amplified via PCR and cloned into a suitable expression vector, often containing a purification tag such as a hexahistidine (His-tag) sequence.[11][12]

-

Expression: The expression vector is transformed into the host (E. coli or Pichia). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli).[11]

-

Purification: If expressed in E. coli, the protein is often found in inclusion bodies and must be solubilized and refolded.[11] The tagged protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or Sepharose-lysine for kringle domains).[12][13]

-

Quality Control: The purity and molecular weight of the recombinant protein are confirmed by SDS-PAGE and Western blotting.[11]

A series of in vitro assays are used to quantify the direct effects of K1-containing fragments on endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a common cell line for these experiments.

-

Proliferation Assay: Endothelial cells are seeded in multi-well plates and treated with varying concentrations of the kringle domain protein. Cell proliferation is measured after a set incubation period (e.g., 72 hours) using methods such as direct cell counting, MTT assay, or BrdU incorporation. The half-maximal inhibitory concentration (ED50) can be calculated.[5]

-

Migration Assay: The effect on cell motility is often assessed using a Boyden chamber or Transwell assay. Endothelial cells are placed in the upper chamber, and a chemoattractant (like VEGF) is placed in the lower chamber. The kringle domain protein is added to the upper chamber, and the number of cells that migrate through the porous membrane is quantified.[14]

-

Tube Formation Assay: This assay mimics the formation of capillary-like structures. Endothelial cells are seeded onto a layer of Matrigel (a basement membrane extract). In the presence of angiogenic stimuli, cells will form a network of tubes. The inhibitory effect of the kringle domain is measured by quantifying the length and complexity of this network.[3][15]

To confirm the anti-tumor effects in a physiological context, human cancer cells are often implanted into immunocompromised mice.

-

Cell Implantation: A suspension of human cancer cells (e.g., A-549, HCT-116) is injected subcutaneously into the flank of nude mice.[8]

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into control (e.g., PBS) and treatment groups. The K1-containing protein is administered systemically, typically via intraperitoneal (i.p.) injection, on a daily schedule.[8][9]

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors are then processed for immunohistochemical analysis to assess microvessel density (using markers like CD31 or vWF) and cell apoptosis (TUNEL stain).[8]

Conclusion and Future Directions

The K1 kringle domain, particularly as a component of angiostatin K1-3, is a well-validated and potent inhibitor of tumor growth, acting primarily through anti-angiogenic mechanisms. Its ability to induce apoptosis in endothelial cells and suppress their proliferation and migration makes it a compelling subject for therapeutic development. The quantitative data from numerous preclinical models demonstrate its significant efficacy in reducing tumor burden and metastasis.

Future research should focus on optimizing the delivery and stability of K1-based therapeutics, exploring combination therapies with conventional chemotherapy or immunotherapy to achieve synergistic effects, and further delineating the full spectrum of receptors and intracellular signaling pathways it modulates. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and drug developers aiming to harness the therapeutic potential of the K1 kringle domain in the fight against cancer.

References

- 1. Kringle domain - Wikipedia [en.wikipedia.org]

- 2. The tumor-suppressing activity of angiostatin protein resides within kringles 1 to 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-angiogenesis mediated by angiostatin K1-3, K1-4 and K1-4.5. Involvement of p53, FasL, AKT and mRNA deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of angiogenesis and tumor growth by the inhibitor K1–5 generated by plasmin-mediated proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kringle domains of human angiostatin. Characterization of the anti-proliferative activity on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor effects of angiostatin K1-3 and endostatin genes coadministered by the hydrodynamics-based transfection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of angiogenesis and tumor progression by hydrodynamic cotransfection of angiostatin K1-3, endostatin, and saxatilin genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kringle domain of tissue-type plasminogen activator inhibits in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent anti-tumor and prolonged survival effects of E. coli-derived non-glycosylated kringle domain of tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual Inhibition of Plasminogen Kringle 5 on Angiogenesis and Chemotaxis Suppresses Tumor Metastasis by Targeting HIF-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of recombinant kringle 1-5 domains of human plasminogen by a prokaryote expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression, purification and characterization of the recombinant kringle 2 and kringle 3 domains of human plasminogen and analysis of their binding affinity for omega-aminocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression, purification, and characterization of the recombinant kringle 1 domain from tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human apolipoprotein(a) kringle V inhibits angiogenesis in vitro and in vivo by interfering with the activation of focal adhesion kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo antiangiogenic activity of a novel deca-peptide derived from human tissue-type plasminogen activator kringle 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Angiostatin Kringle 1 (K1) Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis, the physiological process involving the growth of new blood vessels. Its anti-angiogenic properties have made it a subject of intense research, particularly in the context of cancer therapy and other diseases characterized by pathological neovascularization. Angiostatin is comprised of several "kringle" domains, with the first three (K1-3) being particularly important for its biological activity. This technical guide provides an in-depth structural analysis of the human angiostatin Kringle 1 (K1) domain, focusing on its three-dimensional structure, the experimental methodologies used for its determination, and its interactions with key cellular receptors that mediate its anti-angiogenic effects.

Three-Dimensional Structure of Angiostatin Kringle 1-3

The three-dimensional structure of human angiostatin containing the first three kringle domains (K1-3) has been determined by X-ray crystallography to a resolution of 1.75 Å (PDB ID: 1KI0).[1] This high-resolution structure reveals a "triangular bowl-like" arrangement where the three kringle domains are stabilized by interactions with inter-kringle peptides, though the kringle domains themselves do not directly interact.[2] The active site of the K1 domain is located on one side of this structure, while the active sites of the K2 and K3 domains are on the other, suggesting distinct functional roles.[2] The K1 side is primarily associated with the inhibition of cellular proliferation.[2]

Quantitative Structural Data

The following tables summarize key quantitative data derived from the X-ray crystallographic structure of human angiostatin K1-3 (PDB ID: 1KI0).

Table 1: Crystallographic Data and Refinement Statistics for Angiostatin K1-3 (PDB ID: 1KI0) [3]

| Parameter | Value |

| Resolution (Å) | 1.75 |

| R-Value Work | 0.196 |

| R-Value Free | 0.263 |

| Space Group | P4(1)2(1)2 |

| Unit Cell Dimensions (Å) | a = 56.94, b = 56.94, c = 192.97 |

| Total Structure Weight (kDa) | 29.57 |

| Atom Count | 2,447 |

| Modeled Residue Count | 253 |

Table 2: Secondary Structure Composition of Angiostatin Kringle 1 Domain (as determined by NMR spectroscopy)[1]

| Secondary Structure Element | Percentage of Domain |

| Reverse Turns | 40% |

| β-sheets | 12% |

| α-helix | 0% |

Experimental Protocols for Structural Determination

The structural elucidation of the angiostatin K1 domain has been primarily achieved through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Objective: To determine the three-dimensional atomic coordinates of the angiostatin K1-3 fragment.

Methodology:

-

Protein Expression and Purification: Human angiostatin K1-3 (Val98-Pro356 of plasminogen) is expressed in an E. coli expression system.[2] The protein is then purified to >95% purity using SDS-PAGE and HPLC.[2]

-

Crystallization:

-

Data Collection and Processing:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the secondary structure and study the conformational dynamics of the angiostatin K1 domain in solution.

Methodology:

-

Sample Preparation: The kringle 1 domain of human plasminogen is isolated by controlled proteolysis of the zymogen with Staphylococcus aureus V8 protease.[5]

-

NMR Data Acquisition:

-

Spectral Analysis and Structure Calculation:

Molecular Interactions and Signaling Pathways

Angiostatin K1-3 exerts its anti-angiogenic effects by interacting with specific receptors on the surface of endothelial cells, triggering downstream signaling cascades that lead to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Interaction with Integrin αvβ3

Angiostatin K1-3 binds to integrin αvβ3 on endothelial cells.[7][8] This interaction is dependent on an unoccupied lysine-binding site within the kringle domains.[7][8] The binding of angiostatin to αvβ3 is thought to perturb the normal signal transduction mediated by this integrin, which is necessary for angiogenesis.[7][8]

Interaction with ATP Synthase

Angiostatin K1-3 also binds to the α and β subunits of F1F0-ATP synthase on the surface of endothelial cells.[9][10][11] This interaction inhibits both the ATP synthesis and hydrolysis activities of the enzyme.[9][12] The inhibition of ATP synthase leads to a decrease in extracellular ATP, which can impact various cellular processes, and contributes to the anti-proliferative effects of angiostatin.[12][13]

Downstream Signaling Cascades

The interaction of angiostatin K1-3 with its receptors initiates intracellular signaling pathways that ultimately inhibit angiogenesis. These pathways involve key regulators of cell survival and apoptosis.

-

p53 and FasL Upregulation: Angiostatin K1-3 treatment of endothelial cells leads to an increased expression of the tumor suppressor protein p53 and its downstream targets.[14][15] It also enhances Fas Ligand (FasL)-mediated signaling pathways, which are involved in inducing apoptosis.[14][15]

-

AKT Inactivation: Angiostatin K1-3 decreases the activation of AKT, a key kinase in cell survival and proliferation pathways.[14][15]

Conclusion

The structural analysis of the angiostatin K1 domain provides critical insights into its anti-angiogenic mechanism. The high-resolution three-dimensional structure, determined through X-ray crystallography and complemented by NMR studies, reveals a unique architecture that facilitates its interaction with key cell surface receptors, integrin αvβ3 and ATP synthase. These interactions trigger downstream signaling events, including the upregulation of pro-apoptotic factors like p53 and FasL, and the inhibition of pro-survival pathways mediated by AKT. A thorough understanding of the structure-function relationship of the angiostatin K1 domain is paramount for the rational design and development of novel anti-angiogenic therapeutics for the treatment of cancer and other angiogenesis-dependent diseases. This guide provides a foundational resource for researchers and professionals engaged in this important field of drug discovery.

References

- 1. 1H-NMR assignments and secondary structure of human plasminogen kringle 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. Complete assignment of the aromatic proton magnetic resonance spectrum of the kringle 1 domain from human plasminogen: structure of the ligand-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 1H-NMR study of isolated domains from human plasminogen. Structural homology between kringles 1 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. Specific interaction of angiostatin with integrin alpha(v)beta(3) in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An inhibitor of the F1 subunit of ATP synthase (IF1) modulates the activity of angiostatin on the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiostatin binds ATP synthase on the surface of human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelial cell surface F1-FO ATP synthase is active in ATP synthesis and is inhibited by angiostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-angiogenesis mediated by angiostatin K1-3, K1-4 and K1-4.5. Involvement of p53, FasL, AKT and mRNA deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

K1-Targeting Peptides: A Novel Signaling Pathway for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective targeting of cancer cells remains a cornerstone of modern oncology research. A promising strategy has emerged focusing on the aberrant cell-surface expression of Keratin 1 (K1) in various malignancies, most notably in aggressive subtypes such as triple-negative breast cancer (TNBC). This technical guide delineates the signaling pathway—more accurately, the targeted delivery pathway—leveraged by K1-binding peptides, with a primary focus on the well-characterized peptide 18-4 and its doxorubicin conjugates. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data from preclinical models, and detailed experimental protocols to facilitate further research and development in this domain. The central mechanism involves receptor-mediated endocytosis of the peptide-drug conjugate (PDC), leading to lysosomal drug release and subsequent induction of apoptosis, thereby offering a targeted chemotherapeutic approach with an improved therapeutic window.

Introduction: Cell-Surface Keratin 1 as a Cancer-Specific Target

Keratins are intermediate filament proteins typically found in the cytoplasm of epithelial cells, where they provide structural support. However, compelling evidence has demonstrated that certain keratins, including Keratin 1 (K1), are aberrantly expressed on the surface of cancer cells. This cell-surface K1 (CSK1) is largely absent from the surface of normal, healthy cells, making it an attractive and specific target for therapeutic intervention.[1] In TNBC, a cancer subtype notorious for its lack of well-defined molecular targets, CSK1 is significantly overexpressed, with expression levels correlating with tumor grade.[1] Peptides that can selectively bind to CSK1, such as the 10-mer linear peptide 18-4 (sequence: WxEAAYQrFL, where 'x' is Norleucine and 'r' is D-Arginine), have been engineered to serve as targeting moieties for the delivery of cytotoxic payloads directly to the tumor site.[2]

The K1-Targeted Signaling Pathway: A Mechanism of Targeted Drug Delivery

The "signaling pathway" initiated by K1-targeting peptides is primarily a sophisticated drug delivery mechanism that hijacks the cell's natural endocytic processes. Unlike classical signaling pathways that involve a cascade of intracellular protein phosphorylation and second messengers, the binding of a K1-targeting peptide, such as peptide 18-4, to CSK1 primarily triggers receptor-mediated endocytosis.[3][4] While CSK1 itself may be part of a larger multi-protein complex involving integrins and tyrosine kinases, its role as a direct signal transducer upon peptide binding is not yet fully elucidated. The principal and clinically relevant pathway is the internalization of the peptide and its conjugated cargo.

This process can be broken down into the following key steps:

-

Binding: The K1-targeting peptide specifically recognizes and binds to CSK1 on the cancer cell surface.

-

Endocytosis: This binding event triggers the internalization of the peptide-CSK1 complex into the cell via an endocytic vesicle.

-

Trafficking: The endosome containing the complex traffics to and fuses with a lysosome.

-

Payload Release: The acidic environment of the lysosome (pH ~4.5-5.0) cleaves the linker (e.g., an acid-sensitive hydrazone linker) connecting the peptide to the cytotoxic drug (e.g., doxorubicin).[3]

-

Drug Action: The released drug diffuses into the cytoplasm and nucleus, where it exerts its cytotoxic effects, primarily by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and the induction of apoptosis.[5]

This targeted delivery mechanism concentrates the chemotherapeutic agent within the cancer cells, significantly reducing systemic exposure and associated off-target toxicity.

Mandatory Visualization: Signaling and Delivery Pathway

Caption: K1-Targeting Peptide Drug Delivery Pathway.

Quantitative Data Presentation

The efficacy of K1-targeting peptide-drug conjugates has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Peptide 18-4-Doxorubicin Conjugates

| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity vs. MCF-10A | Reference |

| Conjugate 1 (Thioether Linker) | MDA-MB-231 | TNBC | 1.3 ± 0.2 | ~30-fold | [1][6] |

| MDA-MB-468 | TNBC | 4.7 ± 0.3 | ~8-fold | [6] | |

| MCF-10A | Non-cancerous Breast | 38.6 ± 1.1 | - | [1][6] | |

| Conjugate 2 (Hydrazone Linker) | MDA-MB-231 | TNBC | 2.2 | ~7-fold | [6] |

| MDA-MB-468 | TNBC | 1.2 | ~13-fold | [6] | |

| MCF-10A | Non-cancerous Breast | 15.1 | - | [3][6] | |

| Free Doxorubicin | MDA-MB-231 | TNBC | 1.5 | ~0.16-fold | [6] |

| MDA-MB-468 | TNBC | 0.35 | ~0.7-fold | [6] | |

| MCF-10A | Non-cancerous Breast | 0.24 | - | [6] |

Conjugate 1 features a stable succinimidyl thioether linker, while Conjugate 2 incorporates an acid-labile hydrazone linker.

Table 2: In Vivo Antitumor Efficacy in MDA-MB-231 Xenograft Mouse Model

| Treatment Group (Dose) | Endpoint | Result | Reference |

| PDC (2.5 mg/kg Dox equiv.) | Tumor Volume Reduction | 1.5-fold reduction vs. Dox on Day 35 | [3][7] |

| Free Doxorubicin (2.5 mg/kg) | Tumor Volume Reduction | - | [3][7] |

| Saline | Tumor Volume | Control | [3] |

| PDC (2.5 mg/kg Dox equiv.) | Proliferation (Ki-67) | Reduced expression vs. Dox/Saline | [2][8] |

| PDC (2.5 mg/kg Dox equiv.) | Apoptosis (Caspase-3) | Increased expression vs. Dox/Saline | [2][8] |

Table 3: Biodistribution of Doxorubicin 24h Post-Injection in Mice

| Tissue | Dox Concentration from PDC (µg/g) | Dox Concentration from Free Dox (µg/g) | Fold Change (PDC vs. Free Dox) | Reference |

| Tumor | 0.22 ± 0.002 | 0.03 ± 0.001 | 7-fold increase | [1] |

| Liver | Lower than Free Dox | Higher than PDC | Up to 3-fold decrease | [1][2] |

| Heart | Lower than Free Dox | Higher than PDC | Up to 3-fold decrease | [1][2] |

| Lungs | Lower than Free Dox | Higher than PDC | Up to 3-fold decrease | [1][2] |

| Blood (15 min) | Higher than Free Dox | Lower than PDC | 3.6-fold increase (Total Drug) | [3][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings.

Synthesis of Peptide 18-4-Doxorubicin Conjugate (Hydrazone Linker)

This protocol describes a common method for conjugating a thiolated peptide to doxorubicin via a maleimide-containing, acid-sensitive hydrazone linker.

-

Peptide Synthesis: Synthesize the peptide (e.g., NH2-CWxEAAYQrFL-CONH2) using standard Fmoc solid-phase peptide synthesis. The N-terminal Cysteine provides a thiol group for conjugation. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

-

Doxorubicin Prodrug Formation: React doxorubicin with a linker such as N-ε-maleimidocaproic acid hydrazide (EMCH) to form a Dox-hydrazone-maleimide prodrug.

-

Conjugation Reaction:

-

Dissolve the thiolated peptide in a conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

-

Add the Dox-hydrazone-maleimide prodrug to the peptide solution. The maleimide group will react with the peptide's thiol group (Michael addition) to form a stable thioether bond.

-

Allow the reaction to proceed under an inert atmosphere (e.g., argon) and protected from light for several hours at room temperature.

-

-

Purification: Purify the final peptide-doxorubicin conjugate using semi-preparative reverse-phase HPLC.

-

Characterization: Confirm the structure and purity of the final conjugate using analytical HPLC and mass spectrometry.

Mandatory Visualization: Experimental Workflow for PDC Synthesis and Evaluation

Caption: Workflow for PDC Synthesis and Preclinical Evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) and non-cancerous control cells (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of the PDC and free doxorubicin. Replace the culture medium with medium containing the test compounds. Include untreated cells as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against drug concentration and use a non-linear regression model to determine the IC50 value.[6]

Cell-Surface Keratin 1 Immunofluorescence Staining

-

Cell Culture: Grow cells on glass coverslips in a culture plate until they reach desired confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Do not permeabilize the cells with detergents like Triton X-100, as this will allow the antibody to access cytoplasmic keratin, preventing specific detection of cell-surface K1.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour at room temperature.

-

Primary Antibody: Incubate the cells with a primary antibody specific for Keratin 1, diluted in antibody dilution buffer (e.g., PBS with 1% BSA), overnight at 4°C.

-

Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Wash the cells three times with PBS. Counterstain nuclei with DAPI if desired. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope. A positive result for CSK1 will show a fluorescent signal on the cell periphery.

Western Blot for Apoptosis Markers

-

Cell Lysis: Treat cells with the PDC or control compounds for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.[10]

Conclusion and Future Directions

The targeting of cell-surface Keratin 1 with peptide-drug conjugates represents a highly promising and validated strategy for the treatment of difficult-to-treat cancers like TNBC. The mechanism of action, centered on receptor-mediated endocytosis, allows for the selective delivery of potent chemotherapeutics, thereby enhancing antitumor efficacy while simultaneously reducing off-target toxicities, as demonstrated by robust preclinical data.

Future research should focus on several key areas:

-

Elucidating CSK1 Signaling: Investigating whether the binding of peptides to CSK1 initiates any intrinsic signaling cascades independent of a drug payload could unveil new biological functions and therapeutic opportunities.

-

Optimizing Conjugates: Further engineering of the peptide sequence, linker chemistry, and cytotoxic payload could lead to next-generation PDCs with even greater stability, specificity, and potency.

-

Clinical Translation: The compelling preclinical data strongly support the advancement of K1-targeting PDCs into clinical trials to assess their safety and efficacy in human patients.

-

Broadening Applications: Exploring the expression of CSK1 in other cancer types could expand the applicability of this targeted approach beyond breast cancer.

This technical guide provides the foundational knowledge and methodologies necessary for researchers to contribute to this exciting and rapidly evolving field of targeted cancer therapy.

References

- 1. Peptide-Drug Conjugate Targeting Keratin 1 Inhibits Triple-Negative Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of a Keratin 1 Targeting Peptide-Doxorubicin Conjugate in a Mouse Model of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Surface keratin 1, a tumor-selective peptide target in human triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide-Drug Conjugate Targeting Keratin 1 Inhibits Triple-Negative Breast Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

An In-depth Technical Guide to Peptide Inhibitors of the Kv1.5 Potassium Channel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of two key peptide inhibitors of the voltage-gated potassium channel Kv1.5: Ts6 and Osu1. The Kv1.5 channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is a critical determinant of the atrial action potential and a promising therapeutic target for atrial fibrillation.[1][2] This document details the properties of these peptide modulators, the experimental protocols for their study, and the signaling pathways associated with their target.

Introduction to Kv1.5 and its Peptide Inhibitors

The human voltage-gated potassium channel Kv1.5 is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential.[1][2] Dysregulation of Kv1.5 function has been linked to atrial fibrillation, making it an attractive target for the development of novel antiarrhythmic drugs. While many small molecule inhibitors of Kv1.5 have been developed, they often suffer from a lack of selectivity, leading to potential off-target effects.[2] Peptide toxins from venomous creatures represent a promising alternative, offering high potency and selectivity for ion channels.[2] To date, two primary peptide modulators of Kv1.5 have been identified in the literature: Ts6 and Osu1.[1][2]

Discovery and Characterization of Peptide Inhibitors

Ts6 (α-KTx 12.1)

Ts6, also known as butantoxin or TsTX-IV, is a 40-amino acid peptide isolated from the venom of the Brazilian scorpion Tityus serrulatus.[1][3][4] It has a molecular mass of 4506 Da and its structure is stabilized by four disulfide bridges.[1]

While Ts6 is a potent inhibitor of Kv1.2 and Kv1.3 channels with IC50 values in the nanomolar range, it also inhibits the current through Kv1.5 channels at a concentration of 1 µM.[1][3][4] Its effect on Kv1.5 is less potent compared to its action on Kv1.2 and Kv1.3.[1][3]

Osu1

Osu1 is a 64-amino acid peptide identified from the venom of the tarantula Oculicosa supermirabilis.[1] It has a molecular mass of 7478 Da and its structure is maintained by four disulfide bridges.[1] Electrophysiological studies have shown that both the native and recombinant forms of Osu1 slow the activation kinetics of the Kv1.5 current at micromolar concentrations.[1] This effect is consistent with a rightward shift of approximately 40 mV in the voltage-dependence of activation, meaning a stronger depolarization is required to open the channel in the presence of the peptide.[1]

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activity of Ts6 and Osu1 on Kv1.5 and other potassium channels.

| Peptide | Target Channel | Parameter | Value | Reference |

| Ts6 | Kv1.5 | Inhibition | Inhibits at 1 µM | [1] |

| Kv1.2 | IC50 | 6.19 ± 0.35 nM | [1][3] | |

| Kv1.3 | IC50 | 0.55 ± 0.20 nM | [1][3] | |

| Shaker IR | Inhibition | 79% block | [3] | |

| Osu1 | Kv1.5 | Effective Concentration | ~0.9 µM (native), ~3 µM (recombinant) | [1] |

| Kv1.5 | Effect | Slows activation kinetics | [1] |

Table 1: Quantitative inhibitory data for Ts6 and Osu1.

Signaling Pathways

The function and cell surface expression of the Kv1.5 channel are regulated by complex intracellular signaling pathways. A key regulatory mechanism involves Protein Kinase C (PKC).

PKC-Mediated Endocytic Degradation of Kv1.5

Activation of PKC leads to the phosphorylation of the Kv1.5 channel, which triggers its internalization from the cell membrane and subsequent degradation.[5][6][7][8] This process involves the ubiquitination of the channel, a process mediated by the E3 ubiquitin ligase Nedd4-2, which marks the channel for endocytosis and lysosomal degradation.[6][9] This signaling cascade provides a mechanism for the dynamic regulation of Kv1.5 channel density at the cell surface, thereby modulating atrial excitability.

Currently, there is no evidence to suggest that Ts6 or Osu1 directly modulate the PKC or Nedd4-2 signaling pathways. Their primary mechanism of action appears to be direct interaction with the Kv1.5 channel protein.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of Kv1.5 peptide inhibitors.

Peptide Isolation and Purification from Venom

The following workflow outlines the general procedure for isolating peptide toxins from crude venom.

Protocol:

-

Solubilization and Filtration: Crude venom is dissolved in an appropriate aqueous buffer and centrifuged to remove insoluble material. The supernatant is then filtered through a 0.45 µm filter.[10]

-

Size Exclusion Chromatography: The filtered venom solution is subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate components based on their molecular weight.[11][12]

-

Ion Exchange Chromatography: Fractions containing peptides of the desired molecular weight are further separated based on their charge using ion exchange chromatography (e.g., DEAE-Sepharose).[11][12]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column to isolate the pure peptide based on its hydrophobicity.[11][12] The purity of the final peptide is confirmed by mass spectrometry and N-terminal sequencing.

Heterologous Expression of Kv1.5 in HEK293 Cells

Human Embryonic Kidney (HEK293) cells are a common system for the heterologous expression of ion channels for electrophysiological studies.[13][14]

Cell Culture and Transfection Protocol:

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Transfection: For transient transfection, cells are seeded onto glass coverslips in a 6-well plate. When the cells reach 70-90% confluency, they are transfected with a plasmid vector containing the cDNA for the human Kv1.5 channel and a fluorescent marker (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000).[15]

-

Incubation: Following transfection, cells are incubated for 24-48 hours to allow for channel expression before electrophysiological recordings.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique is used to record the ionic currents flowing through the Kv1.5 channels expressed in HEK293 cells.

Protocol:

-

Solutions:

-

External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.

-

Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

-

A gigaseal is formed between the pipette tip and the cell membrane of a fluorescently identified cell.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

The membrane potential is held at -80 mV.

-

To elicit Kv1.5 currents, depolarizing voltage steps are applied from -60 mV to +60 mV in 10 mV increments for 200-500 ms.

-

The resulting outward potassium currents are recorded and amplified.

-

-

Data Acquisition and Analysis:

-

Currents are filtered at 2-5 kHz and digitized at 10-20 kHz.

-

Data are acquired and analyzed using appropriate software (e.g., pCLAMP).

-

To test the effect of a peptide inhibitor, the baseline current is recorded, followed by perfusion of the peptide-containing external solution, and the change in current amplitude and kinetics is measured. IC50 values are determined by fitting the concentration-response data to the Hill equation.

-

Conclusion

The peptide inhibitors Ts6 and Osu1 represent valuable molecular tools for studying the structure and function of the Kv1.5 potassium channel. Their high specificity compared to small molecules makes them promising leads for the development of novel therapeutics for atrial fibrillation. Further research is needed to fully elucidate the selectivity profile of Osu1 and to explore the potential for engineering these peptides to enhance their affinity and selectivity for Kv1.5. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological Characterization of Ts6 and Ts7, K+ Channel Toxins Isolated through an Improved Tityus serrulatus Venom Purification Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 6. PKC and AMPK regulation of Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitination is involved in PKC-mediated degradation of cell surface Kv1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ubiquitin ligase Nedd4-2 modulates Kv1.3 current amplitude and ion channel protein targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Purification procedure for the isolation of a P-I metalloprotease and an acidic phospholipase A2 from Bothrops atrox snake venom - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]

- 15. protocols.io [protocols.io]

K1 Peptide: A High-Affinity Ligand for GABARAP

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Gamma-aminobutyric acid (GABA) A receptor-associated protein (GABARAP) is a member of the Atg8 family of ubiquitin-like proteins.[1] Initially identified for its role in clustering neurotransmitter receptors, GABARAP is now recognized as a crucial component of the autophagy machinery.[2] It participates in nearly every stage of autophagy, from the initiation and formation of the autophagosome to its fusion with the lysosome.[2][3] Dysregulation of autophagy is implicated in a range of diseases, including cancer and neurodegeneration, making proteins like GABARAP promising therapeutic targets.[4][5]

The development of specific ligands that can modulate GABARAP function is of significant interest. The K1 peptide is a synthetic, non-natural peptide ligand discovered to bind GABARAP with high affinity and selectivity.[3][6][7] Unlike natural LC3-interacting region (LIR) motifs which bind in an extended conformation, K1 adopts a unique 310 helix structure and binds with an opposite N-to-C orientation.[3] This guide provides a comprehensive technical overview of the this compound, its binding characteristics, the experimental protocols used for its study, and its role as a tool for investigating GABARAP-mediated pathways.

Quantitative Data: Binding Affinity of this compound

The binding affinity of the this compound to GABARAP has been characterized by multiple biophysical techniques. The measured dissociation constant (Kd) can vary depending on the experimental method and the specific constructs used (e.g., presence of fluorescent or biotin tags). The following tables summarize the reported quantitative data for K1 and its analogues.

Table 1: this compound Binding Affinities for GABARAP and LC3B

| Ligand | Target Protein | Method | Dissociation Constant (Kd) | Reference |

| Fluorescein-K1 | GABARAP | Fluorescence Polarization (FP) | 10 ± 1 nM | [3] |

| Fluorescein-K1 | LC3B | Fluorescence Polarization (FP) | 1200 ± 30 nM | [3] |

| Biotin-K1 | GABARAP | Biolayer Interferometry (BLI) | 55 ± 8 nM | [8] |

| K1 | GABARAP | Surface Plasmon Resonance (SPR) | 390 nM | [4][9] |